molecular formula C20H24BrNO5S B11355541 N-[(5-bromofuran-2-yl)methyl]-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-[(5-bromofuran-2-yl)methyl]-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11355541
M. Wt: 470.4 g/mol
InChI Key: XLZVPIJUJDJKLP-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE typically involves multiple steps:

    Formation of the 5-bromofuran-2-ylmethyl intermediate: This step involves the bromination of furan followed by a methylation reaction.

    Synthesis of the 11-dioxo-1lambda6-thiolan-3-yl intermediate: This intermediate is prepared through the oxidation of a thiolane derivative.

    Coupling reaction: The final step involves the coupling of the two intermediates with 3-butoxybenzamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane moiety can be further oxidized to sulfone derivatives.

    Reduction: The bromofuran ring can be reduced to form different furan derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.

    Biological Studies: Use as a probe or ligand in studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
  • 5-BROMO-N-[(5-BROMOFURAN-2-YL)METHYL]-N-[(3R)-1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL]FURAN-2-CARBOXAMIDE

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C20H24BrNO5S

Molecular Weight

470.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-3-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C20H24BrNO5S/c1-2-3-10-26-17-6-4-5-15(12-17)20(23)22(13-18-7-8-19(21)27-18)16-9-11-28(24,25)14-16/h4-8,12,16H,2-3,9-11,13-14H2,1H3

InChI Key

XLZVPIJUJDJKLP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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